molecular formula C8H7N3O B1500802 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone CAS No. 52090-62-7

1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Cat. No. B1500802
CAS RN: 52090-62-7
M. Wt: 161.16 g/mol
InChI Key: RFMDLNQOSJSKEB-UHFFFAOYSA-N
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Description

“1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone” is a chemical compound with the molecular formula C8H7N3O . It is a solid at room temperature and has a molecular weight of 161.16 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 161.16 .

Safety and Hazards

The safety information for “1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-pyrazolo[4,3-b]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-4-9-7(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDLNQOSJSKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665894
Record name 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52090-62-7
Record name 1-(1H-Pyrazolo[4,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-amino-2-methylpyridine (1.0 g, 9.25 mmol) in CHCl3 (24 ml) at 0° C. was slowly added acetic anhydride (2.0 ml, 21.3 mmol). The reaction mixture was warmed to room temperature and stirred for 1 h. Potassium acetate (272 mg, 2.77 mmol) was added followed by slow addition of isoamyl nitrite (2.7 ml, 19.9 mmol). The reaction mixture was heated at reflux overnight. The reaction mixture was cooled to room temperature and concentrated. The residue was dissolved in EtOAc and washed with water, sat'd NaHCO3 and brine then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 20% to 100% EtOAc/heptane to give 973 mg (65%) of 1-pyrazolo[4,3-b]pyridin-1-yl-ethanone as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
272 mg
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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